molecular formula C27H32O4 B8262432 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol CAS No. 142685-32-3

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol

Cat. No.: B8262432
CAS No.: 142685-32-3
M. Wt: 420.5 g/mol
InChI Key: JOOJDEBZNKYPSX-UHFFFAOYSA-N
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Description

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol is an organic compound with a complex structure that includes multiple aromatic rings and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with hexan-1-ol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexanal, while reduction of the aromatic rings can produce a fully saturated hydrocarbon derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19,28H,3-4,8-9,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJDEBZNKYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245134
Record name 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142685-32-3
Record name 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142685-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.38 g (10 mmol) of DMTr-Cl and 3.45 mL (20 mmol) of diisopropylethylamine in 50 mL of dry pyridine was added 5.91 g (50 mmol) of 1,6-hexanediol. After stirring for 4 h, the mixture was quenched with 85 mL of 5% sodium bicarbonate and extracted with 2×100 mL of methylene chloride. The organic phase was washed with 2×100 mL of water and 100 mL of brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (3.5×17 cm silica) using methylene chloride. The fractions containing pure product were combined and concentrated to give 1.40 g of 37 as a yellow syrup.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

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